1-Benzylcyclopropan-1-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
1-benzylcyclopropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c11-10(6-7-10)8-9-4-2-1-3-5-9/h1-5,11H,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALLNPSWVFBAJIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601313288 | |
| Record name | 1-Benzyl-1-cyclopropanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601313288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119373-39-6 | |
| Record name | 1-Benzyl-1-cyclopropanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=119373-39-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Benzyl-1-cyclopropanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601313288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-benzylcyclopropan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 1 Benzylcyclopropan 1 Ol and Its Derivatives
Established Synthetic Pathways for Cyclopropanols
General and reliable methods for forming the cyclopropanol (B106826) ring system are the bedrock for accessing more complex derivatives like 1-benzylcyclopropan-1-ol.
The Kulinkovich reaction is a powerful method for preparing cyclopropanol derivatives from the reaction of carboxylic esters with Grignard reagents in the presence of a titanium(IV) alkoxide catalyst, typically titanium(IV) isopropoxide. organic-chemistry.orgnrochemistry.com The reaction was first reported by Oleg Kulinkovich and his coworkers in 1989. wikipedia.org A key feature of this protocol is the in situ generation of a titanacyclopropane intermediate. wikipedia.orgyoutube.com This intermediate, formed from the reaction of the titanium alkoxide with at least two equivalents of a Grignard reagent containing β-hydrogens (like ethylmagnesium bromide), acts as a 1,2-dicarbanion equivalent. organic-chemistry.org
The titanacyclopropane then reacts with the ester substrate in a two-fold alkylation process. The reaction cascade involves the initial insertion of the ester's carbonyl group into a carbon-titanium bond, followed by an intramolecular ring-closing step to form the cyclopropoxide, which upon aqueous workup yields the final cyclopropanol. nrochemistry.comwikipedia.org
A specific synthesis of this compound has been reported using the Kulinkovich reaction, starting from ethyl phenylacetate. This transformation yielded the target compound as a clear, colorless oil with a reported yield of 83%. scholaris.ca The olefin exchange-mediated variant of the Kulinkovich reaction further broadens its scope, allowing for the coupling of esters and terminal alkenes. orgsyn.org
Table 1: Key Components of the Kulinkovich Reaction
| Component | Role | Common Examples |
|---|---|---|
| Substrate | Carbonyl source | Carboxylic Esters (e.g., Ethyl phenylacetate), Amides wikipedia.orgutoronto.ca |
| Catalyst | Mediates titanacycle formation | Ti(OiPr)₄, ClTi(OiPr)₃ wikipedia.org |
| Reagent | Forms the titanacycle | Grignard Reagents (e.g., EtMgBr, PrMgX) wikipedia.org |
| Solvent | Reaction medium | Diethyl ether (Et₂O), Tetrahydrofuran (THF) wikipedia.org |
The Simmons-Smith reaction is a classic and stereospecific method for synthesizing cyclopropanes from alkenes. wikipedia.org The reaction traditionally uses a carbenoid, typically iodomethylzinc iodide (ICH₂ZnI), generated from diiodomethane (B129776) and a zinc-copper couple. wikipedia.orgorganicchemistrytutor.com A common modification, known as the Furukawa modification, employs diethylzinc (B1219324) (Et₂Zn) in place of the zinc-copper couple. mdpi.com
To synthesize cyclopropanols using this methodology, silyl (B83357) enol ethers are used as the alkene substrate. acs.orgresearchgate.net The cyclopropanation of a silyl enol ether produces a cyclopropyl (B3062369) silyl ether, which can then be deprotected (e.g., using a fluoride (B91410) source like TBAF) to yield the corresponding cyclopropanol. acs.org For the synthesis of a tertiary alcohol like this compound, the required precursor would be the silyl enol ether of benzyl (B1604629) methyl ketone. The Simmons-Smith reaction offers the advantage of proceeding under relatively mild conditions and tolerating a wide range of functional groups.
This approach is particularly significant for its adaptability to asymmetric synthesis, enabling the production of optically active cyclopropanol derivatives. acs.orgthieme-connect.com
The strained double bond of cyclopropenes makes them suitable substrates for addition reactions to construct polysubstituted cyclopropanes. d-nb.infobeilstein-journals.org The synthesis of cyclopropanols can be achieved through a two-step sequence involving the addition of an organometallic reagent across the double bond (carbometalation), followed by trapping the resulting cyclopropylmetal intermediate with an electrophilic oxygen source. d-nb.infobeilstein-journals.org
A representative example is the diastereoselective carbocupration of alkoxy-functionalized cyclopropene (B1174273) derivatives. d-nb.info In this process, a Gilman cuprate (B13416276) (an organocuprate reagent) adds to the cyclopropene. The subsequent oxidation of the intermediate cyclopropylcopper species, for instance with a lithiated hydroperoxide, yields the desired tetrasubstituted cyclopropanol derivative with high diastereoselectivity. d-nb.info While not a direct synthesis of this compound itself, this strategy demonstrates a valid pathway to highly substituted cyclopropanols by carefully choosing the starting cyclopropene and the organometallic reagent.
The formation of cyclopropanols via the intramolecular cyclization of homoenolates or their synthetic equivalents is a fundamental strategy. rsc.org Homoenolates are reactive intermediates that possess nucleophilic character at the β-carbon relative to a carbonyl group, an example of umpolung (reactivity inversion). researchgate.netresearchgate.net
A common method to achieve this transformation is the reductive cyclization of β-haloketones. thieme-connect.deresearchgate.net In this approach, a 1,3-dihalo ketone can be treated with a reducing agent, such as zinc dust or certain chromium complexes, to induce a dehalogenative cyclization, forming the cyclopropanone (B1606653), which can be readily converted to the cyclopropanol. thieme-connect.de Alternatively, palladium-catalyzed hydrogenation can be employed for the reductive cyclization of appropriate halo-ketone precursors. nih.gov This intramolecular SN2-type reaction establishes the three-membered ring of the cyclopropanol.
Addition Reactions to Cyclopropenes
Stereoselective Synthesis of this compound
Creating specific stereoisomers of substituted cyclopropanols is a significant challenge in organic synthesis due to the high value of chiral building blocks in medicinal chemistry. researchgate.netacs.org Enantioselective synthesis focuses on producing a single enantiomer of a chiral molecule. wikipedia.org
Several strategies have been developed to access enantioenriched cyclopropanols, which are crucial intermediates for synthesizing chiral derivatives.
Catalytic Asymmetric Simmons-Smith Reaction: A highly effective method involves the asymmetric cyclopropanation of silyl enol ethers. By using a chiral ligand to control the stereochemical outcome, high enantioselectivity can be achieved. Research has shown that using a dipeptide as a chiral ligand in the zinc-catalyzed cyclopropanation of various silyl enol ethers can produce optically active cyclopropyl silyl ethers in high yields and with enantiomeric excesses (ee) up to 96%. acs.org These intermediates are then converted to the chiral cyclopropanols. acs.orgthieme-connect.com
Enantioselective Kulinkovich Reaction: Asymmetric variants of the Kulinkovich reaction have been explored using chiral titanium catalysts. The use of TADDOL-based ligands with titanium alkoxides has been documented to induce enantioselectivity in the cyclopropanation of esters, although developing broadly applicable methods remains a challenge. orgsyn.org
Biocatalytic Cyclopropanation: Engineered enzymes offer a powerful tool for stereoselective synthesis. A novel strategy utilizes a dehaloperoxidase (DHP) enzyme from Amphitrite ornata, repurposed as a carbene transferase. acs.orgnih.gov This biocatalyst can perform highly diastereo- and enantioselective cyclopropanation of vinyl esters, which are precursors to chiral cyclopropanols, achieving up to 99.5:0.5 diastereomeric and enantiomeric ratios. acs.orgnih.gov
Chiral Precursor Strategy: Another approach involves the addition of organometallic reagents to enantiopure cyclopropanone precursors. For example, the addition of various organometallic nucleophiles to 1-phenylsulfonylcyclopropanols, which can be prepared in enantioenriched form, proceeds with high diastereoselectivity to afford optically active tertiary cyclopropanols. nih.govsemanticscholar.org
Table 2: Selected Enantioselective Methods for Cyclopropanol Synthesis
| Method | Chiral Source | Substrate Type | Key Features | Reported Enantiomeric Excess (ee) |
|---|---|---|---|---|
| Asymmetric Simmons-Smith | Chiral Dipeptide Ligand / ZnEt₂ | Silyl Enol Ether | Catalytic, high yields, broad substrate scope. acs.org | Up to 96% ee. acs.org |
| Biocatalytic Cyclopropanation | Engineered Dehaloperoxidase | Vinyl Ester | High diastereo- and enantioselectivity. acs.orgnih.gov | Up to >99% ee. acs.org |
| Kulinkovich Reaction | TADDOL-based Ti-catalyst | Ester | Catalytic asymmetric induction. orgsyn.org | Method documented, but generally applicable methods are challenging. orgsyn.org |
| Organometallic Addition | Enantioenriched 1-Sulfonylcyclopropanol | Organometallic Reagent | Stoichiometric chiral precursor, high diastereoselectivity. nih.govsemanticscholar.org | Produces optically active products with high diastereomeric ratios. nih.gov |
Diastereoselective Synthesis of this compound Analogues
The diastereoselective synthesis of this compound analogues is a key challenge in creating specific stereoisomers. One notable method involves the catalytic stereochemical isomerization of cyclopropanols. This approach can convert readily accessible cis-1,2-disubstituted cyclopropanols into their more stable, and often less accessible, trans-isomers. acs.org
A study demonstrated the use of silver(I) triflate (AgOTf) as a catalyst for the isomerization of cis-2-benzyl-substituted cyclopropanols to their trans counterparts. acs.org This process is believed to proceed through a silver homoenolate intermediate and is reversible, favoring the formation of the thermodynamically more stable product. acs.org This method provides a direct pathway to both diastereomers from a single synthetic strategy for constructing the cyclopropanol core. acs.org
For instance, the isomerization of (cis)-2-benzyl-1-cyclobutylcyclopropan-1-ol to the trans-isomer was achieved in 73% yield. acs.org Similarly, (cis)-benzyl-1-isopropylcyclopropan-1-ol was converted to its trans-diastereomer in 67% yield. acs.org These transformations highlight the utility of this method for accessing specific diastereomers of this compound analogues.
cis| Starting Material | Product | Catalyst | Yield | Reference |
|---|---|---|---|---|
| (cis)-2-Benzyl-1-cyclobutylcyclopropan-1-ol | (trans)-2-Benzyl-1-cyclobutylcyclopropan-1-ol | AgOTf | 73% | acs.org |
| (cis)-Benzyl-1-isopropylcyclopropan-1-ol | (trans)-Benzyl-1-isopropylcyclopropan-1-ol | AgOTf | 67% | acs.org |
Kinetic Resolution Strategies for Enantioenrichment
Kinetic resolution is a powerful technique for obtaining enantiomerically enriched compounds from a racemic mixture. beilstein-journals.org This method relies on the differential reaction rates of two enantiomers with a chiral catalyst or reagent, leading to the separation of the faster-reacting enantiomer from the slower-reacting one. beilstein-journals.org While the theoretical maximum yield for the recovery of a single enantiomer is 50%, this method is a cornerstone of asymmetric synthesis. rsc.org
Both enzymatic and non-enzymatic methods have been developed for the kinetic resolution of cyclopropanols and their derivatives. rsc.org Enzymatic resolutions, often employing lipases such as Candida antarctica lipase (B570770) B (CAL-B), were among the first successful approaches. rsc.org More recently, non-enzymatic methods have gained prominence. rsc.org
A notable example of a non-enzymatic kinetic resolution was reported for a cyclopropanol, where a ring-opening reaction was catalyzed by a system composed of diethyl zinc and a chiral amino alcohol. This process yielded the enantioenriched cyclopropanol with significant enantiomeric excess (ee). rsc.org
Furthermore, gold-catalyzed cycloadditions have been employed in the kinetic resolution of 1-(1-alkynyl)cyclopropyl ketones, achieving exceptionally high selectivity factors. rsc.org This highlights the potential of transition-metal catalysis in developing highly efficient kinetic resolution processes for cyclopropane-containing molecules.
Dynamic Kinetic Resolution for Cyclopropanol Production
Dynamic kinetic resolution (DKR) represents an advancement over traditional kinetic resolution by combining the resolution step with in situ racemization of the slower-reacting enantiomer. nih.govmdpi.com This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the product. nih.govprinceton.edu For a DKR to be effective, the racemization process must be compatible with the resolution conditions and occur at a comparable or faster rate than the reaction of the fast-reacting enantiomer. nih.govprinceton.edu
While the development of DKR methods for cyclopropanols is an appealing prospect, it remains a challenging area of research. rsc.org The potential for reversible ring-opening and ring-closure of cyclopropanols via metal homoenolates suggests the feasibility of such methods. rsc.org However, to date, there is a lack of established DKR methods specifically for the production of enantioenriched this compound.
The development of DKR processes often involves the use of a combination of a racemization catalyst and a resolution catalyst. For other types of secondary alcohols, successful DKR has been achieved using ruthenium complexes for racemization in conjunction with enzymatic acylation for resolution. mdpi.com The challenge lies in finding a compatible catalytic system where the racemization catalyst does not interfere with the resolution catalyst or the substrates and products. nih.gov
Functional Group Interconversions in Cyclopropane (B1198618) Precursors
The synthesis of this compound and its derivatives can also be achieved through the functional group interconversion of pre-existing cyclopropane rings. rsc.orgbeilstein-journals.org This strategy allows for the introduction of the desired hydroxyl group at a late stage of the synthesis, often with retention of stereochemistry.
A classic example of this approach is the Baeyer-Villiger oxidation of cyclopropyl ketones to the corresponding cyclopropyl esters, which can then be hydrolyzed to the cyclopropanol. This method preserves the configuration and enantiomeric purity of the starting ketone. rsc.org Another important transformation is the oxidation of organoboron derivatives of cyclopropane, which can be prepared with high enantiomeric excess. rsc.org
Reactivity Profiles and Mechanistic Investigations of 1 Benzylcyclopropan 1 Ol
Ring-Opening Transformations of 1-Benzylcyclopropan-1-ol
The high ring strain of the cyclopropane (B1198618) ring in this compound makes it susceptible to ring-opening reactions, providing a thermodynamic driving force for various transformations. chemrxiv.org This process typically generates a metal homoenolate intermediate, which can then participate in a range of coupling reactions. chemrxiv.orgrsc.org
Metal-Catalyzed Ring-Opening Reactions
Transition metal catalysts, particularly those based on palladium and copper, have proven to be highly effective in promoting the ring-opening of this compound. These catalysts facilitate the cleavage of the C-C bond and enable the formation of new, more complex molecular architectures. chemrxiv.orgrsc.org
Palladium catalysis is a cornerstone of modern synthetic chemistry, and its application to the C-C bond activation of cyclopropanols has opened up new avenues for molecular construction. chemrxiv.orgcollectionscanada.gc.ca The relief of ring strain in this compound provides a strong thermodynamic incentive for these transformations. chemrxiv.org
A notable application of palladium-catalyzed C-C bond cleavage is the stereoselective alkenylation of this compound with 1,3-diynes, such as 1,4-diphenylbuta-1,3-diyne. chemrxiv.orgrsc.orgscispace.com This reaction yields conjugated 1,3-enynes, which are important structural motifs in various natural products and pharmaceutical compounds. rsc.org The reaction proceeds with high regio- and stereoselectivity, leading exclusively to the mono-alkenylated product. chemrxiv.orgrsc.org
Initial studies identified that the choice of palladium catalyst is crucial for the success of this transformation. For the model reaction between this compound and 1,4-diphenylbuta-1,3-diyne, various palladium sources were screened. chemrxiv.orgrsc.org
| Catalyst | Ligand | Solvent | Temperature (°C) | Yield (%) | Reference |
| PdCl₂ | None | Toluene | 100 | Not Detected | chemrxiv.orgrsc.org |
| PdCl₂(PPh₃)₂ | None | Toluene | 100 | Not Detected | chemrxiv.orgrsc.org |
| Pd(dba)₂ | None | Toluene | 100 | 19 | chemrxiv.orgrsc.org |
| Pd(OCOCF₃)₂ | None | Toluene | 100 | Not Detected | chemrxiv.orgrsc.org |
| Pd(PPh₃)₄ | None | Toluene | 100 | 56 | chemrxiv.orgrsc.org |
| Pd(PPh₃)₄ | PCy₃ | Toluene | 100 | 89 | chemrxiv.org |
This table presents a selection of initial catalyst screening results for the reaction between this compound and 1,4-diphenylbuta-1,3-diyne. The data highlights the superior performance of Pd(PPh₃)₄, especially when combined with the PCy₃ ligand.
Further optimization revealed that using two equivalents of this compound significantly improved the yield of the desired product. chemrxiv.org This is likely due to the competitive protodemetalation of the reactive palladium homoenolate intermediate, which can lead to the formation of a ring-opened isomerized byproduct. chemrxiv.org
The catalytic cycle of the palladium-catalyzed alkenylation is believed to commence with the oxidative addition of the cyclopropanol's hydroxyl group to the active Pd(0) species, which is generated in situ from precursors like Pd(PPh₃)₄ or Pd(dba)₂. chemrxiv.orgrsc.org Tris(dibenzylideneacetone)palladium(0) (Pd₂(dba)₃) is a stable and commercially available Pd(0) source where the dba ligands are easily displaced by other ligands, such as phosphines. collectionscanada.gc.ca Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is another widely used Pd(0) precatalyst. collectionscanada.gc.ca
A plausible mechanism, supported by experimental and computational studies, involves the following key steps: chemrxiv.orgrsc.org
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the O-H bond of this compound to form a palladium(II) intermediate. chemrxiv.orgresearchgate.net
π-Coordination: This intermediate then coordinates with the 1,3-diyne. rsc.org
β-Carbon Elimination: Subsequent β-carbon elimination leads to the opening of the cyclopropane ring, forming a palladium homoenolate intermediate. rsc.org This step is driven by the release of ring strain.
syn-Addition and Hydrogen Atom Transfer: The intermediate undergoes a syn-addition and hydrogen atom transfer to furnish another homoenolate intermediate. rsc.org
Reductive Elimination: Finally, reductive elimination from the palladium homoenolate regenerates the Pd(0) catalyst and releases the final 1,3-enyne product. chemrxiv.orgrsc.org
Density functional theory (DFT) calculations have suggested that the ring-opening of the cyclopropanol (B106826) is the rate-controlling step of the reaction. rsc.org
The choice of ligand has a profound impact on the efficiency and selectivity of the palladium-catalyzed alkenylation. chemrxiv.orgau.dk While the reaction can proceed without an additional ligand when using Pd(PPh₃)₄, the addition of specific phosphine (B1218219) ligands can dramatically improve the yield. chemrxiv.org
| Catalyst | Ligand | Yield (%) | Reference |
| Pd(PPh₃)₄ | P(tBu)₃·HBF₄ | 77 | chemrxiv.org |
| Pd(PPh₃)₄ | PCy₃ | 89 | chemrxiv.org |
This table illustrates the significant positive effect of bulky, electron-rich phosphine ligands on the yield of the alkenylation product.
The use of bulky, electron-donating phosphine ligands like tricyclohexylphosphine (B42057) (PCy₃) and tri-tert-butylphosphine (B79228) tetrafluoroborate (B81430) (P(tBu)₃·HBF₄) was found to be particularly beneficial, with PCy₃ providing the highest yield. chemrxiv.org In contrast, certain N-heterocyclic carbene (NHC) ligands did not lead to an improvement in the product yield. scispace.com The electronic and steric properties of the phosphine ligand can influence the stability of the catalytic species and the rates of the individual steps in the catalytic cycle, such as oxidative addition and reductive elimination. au.dknih.gov
Copper catalysts also effectively promote the ring-opening of cyclopropanols. rsc.orgorganic-chemistry.org These reactions often proceed through a homoenolate intermediate, similar to the palladium-catalyzed pathways. rsc.org Copper-catalyzed reactions offer a valuable alternative, sometimes providing different reactivity or being more cost-effective. For instance, a uracil-copper catalytic system has been developed for the dehydrative cross-coupling of cyclopropanols with Morita-Baylis-Hillman alcohols, where this compound proved to be a competent substrate. rsc.org Furthermore, copper catalysis has been employed in the enantioselective ring-opening diboration of arylidenecyclopropanes. nih.gov
Divergent Syntheses of γ-Butyrolactones and δ-Ketoesters
Cobalt-Catalyzed Ring-Opening Reactions
Cobalt, as an earth-abundant and less expensive first-row transition metal, offers an attractive alternative to precious metals for catalysis. beilstein-journals.org It has been successfully applied in the ring-opening transformations of this compound.
Cobalt–diphosphine catalysts facilitate divergent ring-opening coupling reactions between cyclopropanols and unactivated internal alkynes. ntu.edu.sg This process can be directed to produce either β-alkenyl ketones through a β-alkenylation pathway or multisubstituted cyclopentenol (B8032323) derivatives via a [3+2] annulation. ntu.edu.sg Both reaction pathways are believed to proceed through a common cobalt homoenolate key intermediate. ntu.edu.sg The reaction mechanism involves the ring opening of a cobalt cyclopropoxide to form the homoenolate, followed by the migratory insertion of the alkyne into the cobalt-carbon bond. ntu.edu.sg The fate of the resulting alkenylcobalt species determines the final product. ntu.edu.sg
The chemoselectivity between the formation of β-alkenyl ketones and cyclopentenols is exquisitely controlled by the reaction conditions, with the solvent emerging as a primary controlling factor. ntu.edu.sg This tunability allows for the selective synthesis of either the linear β-alkenylation product or the cyclic [3+2] annulation product from the same set of starting materials. ntu.edu.sg The final step diverges based on these conditions: protodemetalation of the alkenylcobalt intermediate leads to the β-alkenyl ketone, whereas an intramolecular addition to the carbonyl group results in the cyclopentenol derivative. ntu.edu.sg The feasibility of these steps has been supported by Density Functional Theory (DFT) calculations. ntu.edu.sg
Table 3: Cobalt-Catalyzed Divergent Coupling of Cyclopropanols with Alkynes
| Product | Controlling Factor | Proposed Final Step | Source(s) |
| β-Alkenyl Ketone | Reaction conditions (e.g., specific solvent). | Protodemetalation of the alkenylcobalt intermediate. | ntu.edu.sg |
| Cyclopentenol Derivative | Different reaction conditions (e.g., alternative solvent). | Intramolecular carbonyl addition of the alkenylcobalt intermediate. | ntu.edu.sg |
Divergent Coupling with Alkynes (β-alkenyl ketones, cyclopentenol derivatives)
Rhodium-Catalyzed C-C Activation and Transformations
Rhodium catalysts are highly effective in promoting the activation of the strained C-C bonds of cyclopropanols. researchgate.net Density functional theory calculations have been used to investigate the mechanisms of C-C activation of this compound. researchgate.netresearchgate.net A rhodium-catalyzed process has been developed for the single-step synthesis of 1,6-diketones from cyclopropanols at room temperature. researchgate.net This reaction is highly atom-economical. researchgate.net The selectivity of the reaction is significantly influenced by the choice of catalyst and additives. researchgate.net Using [Cp*RhCl₂]₂ as the catalyst in conjunction with Ag₂CO₃ as an additive selectively yields the 1,6-diketone product. researchgate.net In contrast, if the additive is changed to AgOAc or if the rhodium catalyst is absent, a monoketone becomes the major product. researchgate.net
Table 4: Product Selectivity in Rhodium-Catalyzed Reactions of this compound
| Catalyst | Additive | Primary Product | Source(s) |
| [CpRhCl₂]₂ | Ag₂CO₃ | 1,6-Diketone | researchgate.net |
| [CpRhCl₂]₂ | AgOAc | Monoketone | researchgate.net |
| None | Ag₂CO₃ | Monoketone | researchgate.net |
Formation of 1,6-Diketones via C-C Activation of this compound
A significant reaction of this compound is its rhodium-catalyzed carbon-carbon (C-C) bond activation to form 1,6-diketones. researchgate.netresearchgate.net This transformation provides a single-step synthesis of these important structural motifs, which are precursors for various other organic molecules. researchgate.net The reaction proceeds with high atom economy and can be achieved at room temperature, making it an efficient and practical method. researchgate.net
The mechanism of this reaction has been investigated using density functional theory (DFT) calculations. researchgate.net These studies have shed light on the crucial roles of the catalyst and additives in controlling the reaction's selectivity. researchgate.net
Catalyst Systems and Additives (e.g., [Cp*RhCl2]2, Ag2CO3)
The choice of catalyst and additive is critical in directing the outcome of the C-C activation of this compound. The combination of the rhodium catalyst pentamethylcyclopentadienyl rhodium dichloride dimer, [Cp*RhCl2]2, and the additive silver carbonate (Ag2CO3) has been found to be highly effective in selectively producing 1,6-diketones. researchgate.netresearchgate.net
In the presence of [CpRhCl2]2 and Ag2CO3, the reaction proceeds to form the desired 1,6-diketone, while the formation of a potential side product from β-hydride elimination is suppressed. researchgate.netresearchgate.net Interestingly, if [CpRhCl2]2 is used without Ag2CO3, or in combination with a different additive like silver acetate (B1210297) (AgOAc), the reaction instead yields a monoketone. researchgate.net This highlights the specific role of Ag2CO3 in promoting the formation of the 1,6-diketone product. The observed selectivity is attributed to electronic effects. researchgate.net
| Catalyst System | Product | Reference |
| [CpRhCl2]2, Ag2CO3 | 1,6-Diketone | researchgate.netresearchgate.net |
| [CpRhCl2]2 | Monoketone | researchgate.net |
| [Cp*RhCl2]2, AgOAc | Monoketone | researchgate.net |
Organozinc-Promoted Ring Opening
The ring-opening of cyclopropanols can also be promoted by organozinc reagents. arkat-usa.orgresearchgate.net This method offers a regioselective route to valuable ketone structures.
Regioselective Preparation of α-Methyl Substituted Ketones
Organozinc reagents can be used to achieve the regioselective ring opening of cyclopropanols, leading to the formation of α-methyl substituted ketones. arkat-usa.org This transformation is significant as it provides a direct method to introduce a methyl group at the α-position of a ketone, a common structural motif in organic chemistry.
Involvement of Zinc Homoenolates
The mechanism of the organozinc-promoted ring opening is believed to involve the formation of zinc homoenolates. arkat-usa.orgresearchgate.net The process likely begins with the reaction of the cyclopropanol with a dialkylzinc reagent to form a zinc alkoxide. arkat-usa.org This intermediate can then undergo ring opening to generate a zinc homoenolate. arkat-usa.org These zinc homoenolates are key reactive intermediates that can be trapped to form C-C bonds. arkat-usa.org While zinc homoenolates derived from esters and amides are well-studied, those from ketones are less understood. arkat-usa.org The development of methods for trapping these zinc homoenolates is an active area of research. arkat-usa.org
Zinc-Catalyzed Aerobic Oxidative Ring-Opening
A zinc-catalyzed aerobic oxidative ring-opening reaction of cyclopropanols has been developed, providing an environmentally friendly approach to complex organic molecules. rsc.org
[3+2] Cyclization Cascade with Bromonaphthols
This zinc-catalyzed reaction involves a [3+2] cyclization cascade of cyclopropanols with bromonaphthols. rsc.org This process leads to the synthesis of naphthofuran derivatives, which are important skeletons in many bioactive molecules and luminescent materials. rsc.org The reaction proceeds through a sequence of ring-opening of the cyclopropanol, a Michael addition, and an interrupted SNR1/radical coupling pathway. rsc.org This cascade reaction offers a modular and eco-friendly route to a diverse range of functionalized naphthofurans. rsc.org
Synthesis of Naphthofuran Derivatives
Naphthofurans are a class of heterocyclic compounds with significant biological and pharmacological activities, including anticancer and anti-infectious properties. beilstein-journals.org The synthesis of naphthofuran derivatives can be achieved through various strategies. One common approach involves the reaction of 2-hydroxy-1-naphthaldehyde (B42665) with ethyl chloroacetate (B1199739) in the presence of a base like anhydrous potassium carbonate to form ethyl naphtho[2,1-b]furan-2-carboxylate. rasayanjournal.co.in This intermediate can then be further modified, for instance, by reacting it with hydrazine (B178648) hydrate (B1144303) to produce naphtho[2,1-b]furan-2-carbohydrazide. rasayanjournal.co.in
Another synthetic route to naphtho[2,3-b]furan-4,9-diones involves the reaction of 2-hydroxynaphthalene-1,4-dione with various reagents such as chloroacetaldehyde (B151913) or gem-bromonitroalkenes. beilstein-journals.org The combination of a furan (B31954) ring with other heterocyclic or carbocyclic systems often leads to novel compounds with useful properties. beilstein-journals.org While direct use of this compound for naphthofuran synthesis is not explicitly detailed in the provided context, its role as a precursor to reactive intermediates suggests its potential applicability in more complex, multi-step synthetic sequences leading to such scaffolds.
Silver(I)-Catalyzed Stereochemical Isomerization
A notable transformation involving cyclopropanols is their stereochemical isomerization catalyzed by silver(I) salts. This process allows for the conversion of readily accessible cis-1,2-disubstituted cyclopropanols into their less accessible trans-diastereomers. acs.org This isomerization provides a strategic advantage, enabling access to both diastereomers from a single synthetic pathway for constructing the cyclopropanol core. acs.org
The reaction is typically carried out in the presence of a silver(I) salt, such as silver triflate (AgOTf), in a suitable solvent like isopropanol. acs.org Mechanistic studies suggest that the isomerization is both enantiospecific and reversible, ultimately favoring the formation of the thermodynamically more stable product. acs.org The proposed mechanism involves the formation of silver homoenolates. acs.org While a radical pathway was considered, experiments conducted in the presence of the radical scavenger TEMPO suppressed the isomerization, indicating that a radical mechanism is less likely to be the primary pathway. acs.org
Table 1: Silver(I)-Catalyzed Isomerization of a cis-Cyclopropanol acs.org
| Catalyst | Solvent | Yield of trans-isomer (%) |
| AgNO₃ | Toluene | Low |
| AgNTf₂ | Toluene | Low |
| AgTFA | Toluene | Low |
| AgOTf | Toluene | Low |
| AgOTf | DCM | 45 |
Other Transition Metal Catalysis (e.g., Fe, Mn, Ti)
Beyond silver, other transition metals like iron (Fe), manganese (Mn), and titanium (Ti) have been shown to catalyze reactions involving cyclopropanols. These metals can facilitate ring-opening reactions, often leading to the formation of β-keto radicals.
Manganese(III) acetate, Mn(acac)₃, is a common reagent for the oxidative ring-opening of cyclopropanols to generate β-ketoalkyl radicals. nih.gov This method is particularly useful in tandem radical cyclizations. For instance, these radicals can be trapped by biaryl isonitriles or N-aryl acrylamides to synthesize phenanthridines and oxindoles, respectively. nih.govnih.gov Computational studies on Mn(III)-catalyzed reactions have shown that Mn(acac)₃ can facilitate C-C bond cleavage in cyclopropanols, forming a Mn(II)-bound carbene radical through a low-energy transition state. smolecule.com
Iron salts, such as FeCl₃, can also catalyze the alkylation of C(sp³)–H bonds. researchgate.net Photoinduced ligand-to-metal charge transfer at the iron center can generate chlorine radicals, which then abstract hydrogen atoms. researchgate.net While not directly focused on this compound, this highlights the broader reactivity of iron catalysis in related systems.
The Kulinkovich reaction, which utilizes titanium(IV) isopropoxide (Ti(OiPr)₄) and a Grignard reagent, is a well-established method for synthesizing cyclopropanols from esters or lactones. researchgate.net This underscores the role of titanium in the formation of the cyclopropanol ring itself.
Radical Ring-Opening Pathways
Generation of β-Ketoalkyl Radicals from Cyclopropanols
The generation of β-ketoalkyl radicals is a cornerstone of cyclopropanol chemistry, driven by the release of ring strain. researchgate.net These highly reactive intermediates can be formed through single-electron oxidation of the cyclopropanol. nih.gov The oxidation can be initiated by various means, including chemical oxidants like Mn(III) salts or through photoredox catalysis. nih.govresearchgate.net Upon formation, the resulting radical cation undergoes rapid β-fragmentation (ring-opening) to yield the more stable β-ketoalkyl radical. chemrxiv.org These radicals are valuable synthons for forming new carbon-carbon bonds. researchgate.net
Tandem Cyclizations (e.g., to Phenanthridines and Oxindoles)
The β-ketoalkyl radicals generated from the oxidative ring-opening of cyclopropanols can be effectively utilized in tandem radical cyclization reactions to construct complex heterocyclic scaffolds. nih.gov This strategy has been successfully applied to the synthesis of phenanthridines and oxindoles, which are important motifs in bioactive natural products and pharmaceuticals. nih.govnih.gov
In these tandem processes, a β-ketoalkyl radical, typically generated using a manganese(III) oxidant, undergoes an initial addition to a radical acceptor. nih.gov For the synthesis of phenanthridines, biaryl isonitriles serve as the radical acceptor. The initial radical addition is followed by an intramolecular cyclization of the newly formed radical onto the tethered aromatic ring, ultimately leading to the 6-ketoalkylated phenanthridine (B189435) after further oxidation and aromatization. nih.gov
Similarly, for the synthesis of 3-ketoalkylated 2-oxindoles, N-aryl acrylamides are employed as the radical acceptors. nih.gov The reaction proceeds through a similar radical cascade sequence, efficiently forming two new carbon-carbon bonds in a single step under mild conditions. nih.gov The resulting ketone functionality in the final products provides a convenient handle for further chemical modifications. nih.gov
Distinction between Homolytic and Heterolytic Cleavage
The cleavage of the covalent bonds in this compound can occur in two distinct ways: homolytically or heterolytically.
Homolytic Cleavage: In this process, the covalent bond breaks symmetrically, with each of the resulting fragments retaining one of the originally shared electrons. allen.invedantu.com This type of cleavage leads to the formation of highly reactive species with unpaired electrons known as free radicals. allen.ingauthmath.com Homolytic fission is typically initiated by high energy inputs such as heat or UV radiation, or in the presence of radical initiators like peroxides. allen.in The process is favored in non-polar solvents and between atoms with similar electronegativity. allen.inquora.com
Heterolytic Cleavage: In contrast, heterolytic cleavage involves an uneven breaking of the covalent bond, where one atom retains both of the shared electrons, while the other is left with none. vedantu.comquora.com This results in the formation of ions: a positively charged cation and a negatively charged anion. allen.ingauthmath.com Heterolytic fission is more likely to occur in polar solvents and between atoms with a significant difference in electronegativity. allen.inyoutube.com
The following table summarizes the key distinctions between these two cleavage mechanisms:
| Feature | Homolytic Cleavage | Heterolytic Cleavage |
| Electron Distribution | Symmetrical | Asymmetrical |
| Products | Free Radicals | Cations and Anions |
| Driving Force | High energy (heat, UV light), radical initiators | Electronegativity difference, polar solvents |
| Intermediate Species | Neutral atoms with unpaired electrons | Charged ions |
Acid-Catalyzed Ring-Opening Reactions
In the presence of an acid, the hydroxyl group of this compound can be protonated, forming a good leaving group (water). This facilitates the opening of the strained cyclopropane ring. The mechanism of acid-catalyzed ring-opening of epoxides, which shares similarities with cyclopropanols, can proceed through a pathway that has characteristics of both SN1 and SN2 reactions. libretexts.orglibretexts.org The oxygen atom is first protonated, leading to the weakening and eventual breaking of a carbon-oxygen bond. libretexts.orglibretexts.org This results in the formation of a partial positive charge on the carbon atom. Nucleophiles can then attack this electrophilic carbon, leading to the ring-opened product. libretexts.org In the case of unsymmetrical epoxides, the nucleophile preferentially attacks the more substituted carbon, as it can better stabilize the developing positive charge. libretexts.orgtransformationtutoring.com
Base-Mediated Ring-Opening Reactions
Under basic conditions, the ring-opening of cyclopropanols can also be achieved. Strong bases can deprotonate the hydroxyl group, forming an alkoxide. This alkoxide can then act as an internal nucleophile, or an external nucleophile can attack one of the ring carbons. For instance, in reactions involving metal catalysts, the formation of metal homoenolates is a key step. rsc.org These reactions often require strong bases and anhydrous conditions to generate the reactive intermediates. rsc.org The ring-opening is driven by the relief of ring strain. In base-mediated ring-opening of epoxides, which can be analogous, the reaction typically follows an SN2 mechanism where the nucleophile attacks the less sterically hindered carbon. transformationtutoring.com
Reaction Mechanisms and Intermediate Species
The diverse reactivity of this compound is attributed to the formation of several key intermediate species, which dictate the final product of a given reaction.
Metal Homoenolates (Metal Cyclopropoxides) as Key Intermediates
A significant body of research highlights the importance of metal homoenolates as key intermediates in the reactions of cyclopropanols. uwindsor.ca These species are generated through the reaction of the cyclopropanol with a metal salt, often under basic conditions. The formation of a metal homoenolate involves the deprotonation of the hydroxyl group and coordination of the metal to the oxygen atom, followed by cleavage of one of the internal C-C bonds of the cyclopropane ring. rsc.org
The nature of the metal plays a crucial role in the stability and subsequent reactivity of the homoenolate intermediate. For example, palladium-catalyzed reactions of this compound with 1,3-diynes proceed via the formation of a palladium homoenolate. rsc.orgchemrxiv.org Similarly, copper-catalyzed allylation reactions of cyclopropanols with Morita–Baylis–Hillman alcohols also involve the generation of copper homoenolates. rsc.orgrsc.org These metal homoenolates are versatile intermediates that can participate in various carbon-carbon bond-forming reactions. uwindsor.ca
β-Keto Radicals and Radical Anions
Under certain conditions, the ring-opening of this compound can proceed through a radical pathway, involving the formation of β-keto radicals. For instance, silver(I) salts have been shown to catalyze the generation of β-keto radicals from cyclopropanols. acs.org This process involves a single-electron transfer (SET) mechanism. Radical anions can also be formed as intermediates, particularly in reactions initiated by electron transfer reagents. These radical species are highly reactive and can undergo further transformations, such as addition to unsaturated systems or fragmentation.
Cyclopropyl (B3062369)–Allyl Rearrangement and Allylic Cations
The formation of an allylic cation is another possible mechanistic pathway in the reactions of this compound, particularly under acidic conditions. Following the protonation of the hydroxyl group and its departure as water, the resulting cyclopropylmethyl cation can undergo a rapid rearrangement to a more stable homoallylic or allylic cation. This rearrangement is driven by the relief of ring strain. This type of rearrangement, known as a cyclopropylcarbinyl-homoallyl rearrangement, has been observed in various systems. cdnsciencepub.com Allylic rearrangements are common in reactions where a leaving group is present on a carbon adjacent to a double bond, and they proceed through an allyl intermediate. wikipedia.org
Semipinacol Rearrangement Leading to Ring Expansion
The semipinacol rearrangement of this compound and related vinyl- or alkynyl-substituted cyclopropanols is a well-established method for synthesizing cyclobutanone (B123998) derivatives through ring expansion. This reaction class involves an electrophilic carbon center adjacent to an oxygen-bearing carbon, which drives the 1,2-migration of a C-C or C-H bond to form a carbonyl group. synarchive.com The process is initiated by the generation of an electron-deficient center alpha to the cyclopropane ring. rsc.org For instance, in acid-catalyzed reactions of vinyl-substituted cyclopropanols, protonation of the alkene generates a carbocation. echemi.comstackexchange.com This triggers the migration of one of the cyclopropane's C-C bonds to the cationic center, expanding the three-membered ring into a four-membered one and yielding a cyclobutanone after deprotonation. echemi.comstackexchange.com
This rearrangement is not limited to acid catalysis and can be promoted by various electrophilic reagents or metal catalysts. Treatment of 1-vinyl-substituted cyclopropanols with electrophilic bromine or m-chloroperoxybenzoic acid (mCPBA) also induces ring expansion to yield the corresponding enantioenriched cyclobutanones or γ-lactones. rsc.org Cationic gold(I) complexes are particularly effective catalysts for the ring expansion of 1-alkynyl- and 1-allenylcyclopropanols, activating the π-system and facilitating the migratory shift of a cyclopropyl C-C bond. nih.govorganic-chemistry.org This methodology provides efficient access to alkylidene- and vinyl-substituted cyclobutanones. nih.govorganic-chemistry.org
The general mechanism for these semipinacol-type rearrangements involves the formation of a cyclopropylcarbinyl cation intermediate, which then rearranges to a more stable cyclobutyl cation before yielding the final product. stackexchange.comd-nb.info The high ring strain of the cyclopropane ring provides a strong thermodynamic driving force for these ring-opening and expansion reactions. stackexchange.comresearchgate.net
Stereocontrol and Regioselectivity in Ring Opening
Stereocontrol and regioselectivity are critical aspects of the ring-opening reactions of this compound and its analogs. The stereochemistry of the starting cyclopropanol often dictates the stereochemical outcome of the product, with many reactions proceeding stereospecifically. rsc.orgrsc.org
Stereocontrol: In many ring expansion reactions, the process is highly stereospecific. For example, gold(I)-catalyzed rearrangements of 1-alkynylcyclopropanols proceed with the migration of a carbon-carbon sigma bond onto the gold-activated alkyne, a mechanism that accounts for the observed stereoselectivity. organic-chemistry.org Similarly, enantioselective protio-semipinacol rearrangements of vinylic cyclopropanols can be achieved with high fidelity. nih.govchemrxiv.org In these cases, the stereochemistry is often set during a rate- and enantiodetermining protonation step, and this stereochemical information is retained throughout the subsequent rapid, stereospecific rearrangement. chemrxiv.org The ability to control absolute stereochemistry in these transformations allows for the synthesis of enantioenriched cyclobutanones bearing quaternary stereocenters. rsc.orgnih.govnih.gov
Regioselectivity: The regioselectivity of ring opening—that is, which of the cyclopropane's C-C bonds cleaves—is influenced by both steric and electronic factors. In palladium-catalyzed ring-opening reactions of densely substituted cyclopropanols, cleavage occurs regioselectively at the less substituted carbon of the cyclopropane ring. nih.govbohrium.com In the acid-catalyzed rearrangement of vinyl cyclopropanols, protonation occurs to form the more stable carbocation, which in turn directs the subsequent ring expansion. echemi.comstackexchange.com For fully substituted, non-donor-acceptor cyclopropanes, mechanistic studies and computational analysis have shown that the inductive effect of substituents, such as an alkoxy group, can be the key element controlling the selective cleavage of a specific carbon-carbon bond. rsc.org This control allows for predictable and selective formation of particular constitutional isomers.
The interplay of these factors is complex. For some systems, particularly phenyl-substituted cyclopropylcarbinols, rearrangements can become competitive with direct nucleophilic attack, leading to a mixture of intermediates and a loss of selectivity. chemrxiv.org This highlights the delicate balance between different mechanistic pathways, such as direct attack on a cyclopropylcarbinyl cation versus rearrangement to a homoallylic cation, which influences the final product distribution. chemrxiv.org
Energetic Profiles and Rate-Controlling Steps
The mechanistic pathways of reactions involving this compound are often characterized by low-barrier transformations and the involvement of high-energy intermediates like carbocations. nih.gov Understanding the energetic profiles and identifying the rate-controlling steps are crucial for rationalizing reaction outcomes and optimizing conditions.
For the protio-semipinacol rearrangement of vinylic cyclopropanols, experimental and computational studies have elucidated a stepwise mechanism. nih.gov The key findings are:
Rate-Determining Step: The initial protonation of the alkene is often the rate-determining (and enantiodetermining) step. rsc.orgnih.gov This is supported by linear free-energy relationship studies and kinetic isotope effects. nih.gov
High-Energy Intermediate: This initial protonation generates a short-lived, high-energy carbocation intermediate. nih.gov
Low-Barrier Rearrangement: The subsequent C–C bond migration (the ring expansion itself) is a very rapid step with a low activation barrier, often below 6 kcal/mol. nih.gov Because this step is so fast and follows the rate-determining step, the reaction is effectively stereospecific. chemrxiv.org
Computational studies, often using Density Functional Theory (DFT), have been instrumental in mapping these potential energy surfaces. chemrxiv.orgnih.gov For example, calculations on cyclopropylcarbinyl cation rearrangements show that bicyclobutonium structures are high-energy transition states, not stable intermediates. chemrxiv.org Instead, the crucial intermediates are the cyclopropylcarbinyl and homoallyl cations. chemrxiv.orgjst.go.jp The relative energies of these cations and the barriers connecting them are highly dependent on the substituents. chemrxiv.org
The table below summarizes the energetic characteristics of a model protio-semipinacol rearrangement.
| Mechanistic Feature | Energetic Characteristic | Implication |
| Alkene Protonation | High activation barrier (rate-determining) | Controls overall reaction rate and enantioselectivity. nih.gov |
| Carbocation Intermediate | High-energy, short-lived species | Not directly observable but dictates subsequent pathways. nih.gov |
| C-C Bond Migration | Low activation barrier (< 6 kcal/mol) | Proceeds rapidly and stereospecifically after the RDS. nih.gov |
| Rearrangement Pathways | Competitive (e.g., rotation, ring opening) | Substituent effects determine the dominant pathway and product distribution. chemrxiv.org |
In some catalytic systems, such as the Rh(I)-catalyzed isomerization/Cope rearrangement of dialkenyl cyclopropanes, the isomerization step proceeds at room temperature, while the subsequent pericyclic rearrangement requires thermal activation (e.g., 85 °C), indicating distinct energetic requirements for different stages of the reaction sequence. rsc.org For ruthenium-catalyzed cyclopropanation, the cyclopropanation step itself occurs via direct carbene addition to the olefin, following the generation of a ruthenium-carbene complex. researchgate.net
Reactions with Retention of the Cyclopropane Ring
While this compound is prone to ring-opening reactions, several transformations can occur where the three-membered cyclopropane ring is retained. These reactions are valuable for modifying the functional groups attached to the intact cyclopropane core, often with a high degree of stereochemical control.
Catalytic Stereochemical Isomerization of Cyclopropanols
Catalytic isomerization offers a direct method to interconvert diastereomers of substituted cyclopropanols, providing access to stereoisomers that may be difficult to synthesize directly. acs.org This process, known as epimerization, can alter the configuration at one stereocenter while leaving others unchanged. acs.orgnsf.gov
A notable example is the silver(I)-catalyzed stereochemical isomerization of 1,2-disubstituted cyclopropanols. acs.orgacs.org This method allows for the conversion of readily accessible cis-diastereomers into their more stable, but often less accessible, trans-isomers using a silver salt like AgOTf. acs.orgacs.org
Mechanism and Key Features:
Catalyst: Silver(I) triflate (AgOTf) is an effective catalyst for this isomerization. acs.org
Mechanism: The reaction is proposed to proceed through the formation of silver homoenolates. acs.org The hydroxyl group of the cyclopropanol is essential for the reaction to occur, as silyl-protected cyclopropanols are unreactive under the same conditions. acs.org The process is enantiospecific and reversible, ultimately favoring the thermodynamically more stable diastereomer. acs.org
Scope: While demonstrated primarily on 1,2-disubstituted cyclopropanols, the principle of catalytic epimerization is significant. Other catalytic systems, including those based on Ti(IV) under Kulinkovich reaction conditions, have also been reported to mediate cyclopropanol isomerization. acs.org Ruthenium catalysts have also been investigated for the isomerization of cyclopropanes, although often in the context of bond-weakening leading to other products. researchgate.net
The ability to catalytically isomerize a cyclopropanol stereocenter provides a powerful tool for accessing a complete set of diastereomers from a single synthetic precursor, enhancing the versatility of cyclopropanols as synthetic building blocks. acs.org
Computational and Theoretical Studies on 1 Benzylcyclopropan 1 Ol Chemistry
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has proven to be a highly effective method for studying the reactions of 1-benzylcyclopropan-1-ol. researchgate.net It allows for the detailed examination of reaction pathways, transition states, and the factors that govern reaction outcomes. coe.eduresearchgate.net
DFT calculations have been successfully employed to unravel the step-by-step mechanisms of reactions involving this compound. For instance, in the palladium-catalyzed alkenylation with 1,3-diynes, DFT studies have validated the atomic-level mechanism. rsc.orgchemrxiv.orgscispace.com These calculations help in visualizing the three-dimensional representation of transition states and understanding the energetics of stepwise reaction mechanisms. coe.edu
A plausible catalytic cycle for the palladium-catalyzed reaction of this compound (1a) with a 1,3-diyne (2a) begins with the formation of a complex between the active catalyst, such as Pd(PPh₃)₂, and the cyclopropanol (B106826). researchgate.netchemrxiv.org This is followed by the oxidative addition of the alcoholic -OH group to the palladium center. researchgate.net The subsequent steps involve C-C bond cleavage through β-carbon elimination from the cyclopropanol ring, which generates a reactive metal-homoenolate. rsc.org The mechanism proceeds through several intermediates and transition states, the structures and energies of which can be optimized and calculated using DFT. researchgate.netpku.edu.cn
Table 1: Key Steps in the Palladium-Catalyzed Alkenylation of this compound
| Step | Description |
| Complex Formation | The active palladium catalyst coordinates with this compound. researchgate.netchemrxiv.org |
| Oxidative Addition | The hydroxyl group of the cyclopropanol adds to the palladium center. researchgate.net |
| β-Carbon Elimination | The strained C-C bond of the cyclopropane (B1198618) ring is cleaved, forming a palladium homoenolate. rsc.org |
| Ligand Exchange/Coordination | The 1,3-diyne substrate coordinates to the palladium complex. researchgate.net |
| Carbopalladation | Migratory insertion of the alkyne into the Pd-C bond occurs. |
| Reductive Elimination | The final product is released, and the active catalyst is regenerated. |
This table is generated based on mechanistic proposals supported by DFT calculations. researchgate.netchemrxiv.org
The ring-opening of substituted cyclopropanols can lead to different products, making selectivity a key area of investigation. DFT calculations are crucial for understanding and predicting the regioselectivity and stereoselectivity of these reactions. rsc.org In the palladium-catalyzed alkenylation of this compound with 1,3-diynes, high regio- and stereoselectivity is achieved, leading to the exclusive formation of mono-alkenylated adducts. researchgate.netrsc.org
Studies on similar systems, such as the copper-catalyzed allylation of cyclopropanols, have shown that the selectivity of the ring-opening can be poor in certain cases, influenced by steric effects on the resulting homoenolate intermediates. nih.govrsc.org While this compound has been shown to be a competent coupling partner in these reactions, DFT can help rationalize why certain substrates provide higher selectivity than others by comparing the energy barriers for different possible reaction pathways. rsc.org
A critical application of DFT in catalysis is the identification of the rate-controlling (or rate-determining) step of a reaction. chemrxiv.org By calculating the free energy profile of the entire catalytic cycle, the transition state with the highest energy barrier can be located. researchgate.net This transition state is known as the turnover-determining transition state (TDTS), and the corresponding intermediate is the turnover-determining intermediate (TDI). chemrxiv.org
For the palladium-catalyzed reaction between this compound and 1,4-diphenylbuta-1,3-diyne, DFT calculations identified the ring-opening step (β-carbon elimination) as the rate-controlling step of the reaction. rsc.org The calculated effective free energy barrier for the catalytic cycle was found to be 39.0 kcal/mol. rsc.org In another theoretical study on the same reaction, the effective free energy barrier was calculated to be 42.8 kcal/mol, with the transition state for the oxidative addition (ts2) and the initial catalyst-substrate complex (int1) being identified as the TDTS and TDI, respectively. chemrxiv.org
Table 2: Calculated Energetics for the Rate-Controlling Step
| Study | Method | TDTS | TDI | Calculated Barrier (δE) | Reference |
| Study 1 | DFT | ts2 | int1 | 39.0 kcal/mol | rsc.org |
| Study 2 | DFT (B3LYP/6-31G(d,p)) | ts2 | int1 | 42.8 kcal/mol | chemrxiv.org |
TDTS: Turnover Determining Transition State; TDI: Turnover Determining Intermediate.
A potential energy surface (PES) is a multidimensional map that represents the energy of a molecular system as a function of the geometric positions of its atoms. longdom.orglibretexts.org The study of a PES provides a comprehensive understanding of a chemical reaction, revealing the paths from reactants to products, the locations of stable intermediates, and the transition states that connect them. longdom.orgpennylane.ai
DFT calculations are used to compute points on the PES for the transformations of this compound. By connecting these points, a reaction energy profile, which is a one-dimensional slice through the multidimensional PES, can be constructed. researchgate.netaps.org For the palladium-catalyzed reaction of this compound, a free energy profile was calculated, illustrating the energy changes throughout the catalytic cycle. researchgate.net This analysis helps to understand the feasibility of a proposed mechanism by ensuring that the calculated energy barriers are consistent with experimental conditions. pku.edu.cn The shape of the PES is determined by factors such as bond lengths and angles, and it is a fundamental tool for predicting reaction pathways. longdom.org
Identification of Rate-Controlling States in Catalytic Cycles
Molecular Dynamics and Conformational Studies
While DFT is excellent for stationary points on the PES, molecular dynamics (MD) simulations are used to study the dynamic behavior and conformational flexibility of molecules over time. nih.govmdpi.com MD simulations solve Newton's equations of motion for a system of atoms, providing insight into how molecules move, change shape, and interact. mdpi.com
For a molecule like this compound, MD simulations can explore its conformational landscape. The benzyl (B1604629) group and the hydroxyl group can rotate, leading to different spatial arrangements (conformers). MD simulations can reveal the most stable conformations, the energy barriers between them, and how the molecule's shape might change upon interaction with a catalyst or solvent. rsc.org In the context of enzyme-catalyzed reactions or interactions with large biological molecules, MD is crucial for understanding how a substrate like this compound might bind to an active site, revealing key interactions and conformational changes that facilitate the chemical reaction. rsc.orgplos.orgnih.gov Although specific MD studies on this compound are not widely reported, the methodology is broadly applicable to understand its dynamic behavior. nih.govmdpi.com
Prediction of Reactivity and Electronic Properties
Theoretical methods can predict the intrinsic reactivity and electronic properties of this compound. researchgate.net By calculating various molecular descriptors, insights into its chemical behavior can be gained. Properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental. The HOMO-LUMO gap is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net
Other calculated properties include electronegativity, which measures the ability to attract electrons, and molecular hardness, which relates to the resistance to change in its electron distribution. researchgate.net Furthermore, methods like the Projection of Orbital Coefficient Vector (POCV) have been developed to predict π electron properties and the directional reactivity of molecules, which could be applied to the benzyl group in this compound to predict its behavior in aromatic substitution reactions. nih.gov These computational predictions are valuable for designing new reactions and understanding the molecule's potential applications. researchgate.net
Synthetic Utility and Applications of 1 Benzylcyclopropan 1 Ol
1-Benzylcyclopropan-1-ol as a Versatile Three-Carbon Synthon
This compound serves as a valuable and versatile three-carbon (C3) building block in organic synthesis. rsc.orgrsc.org Its utility stems from the inherent ring strain of the cyclopropane (B1198618) ring, which facilitates a variety of ring-opening reactions under mild conditions. rsc.orgnih.gov The presence of the hydroxyl group further activates the strained ring towards cleavage, typically at the adjacent C–C bonds. rsc.org This reactivity allows for the generation of key intermediates, such as metal homoenolates and β-keto radicals, which can then participate in a wide array of bond-forming reactions. rsc.org
The synthetic potential of cyclopropanols, including this compound, has been harnessed to construct a diverse range of molecular architectures. rsc.orgrsc.org These strained carbocycles are readily accessible starting materials that can undergo ring-opening transformations facilitated by various reagents, including acids, bases, and metal complexes. nih.gov The ability to generate homoenolates from cyclopropanols represents a significant advancement, enabling their use as catalytic intermediates in cross-coupling reactions to form β-functionalized ketones. nih.gov
Precursors for β-Functionalized Carbonyl Compounds
A significant application of this compound and related cyclopropanols is their role as precursors to β-functionalized carbonyl compounds. nih.govntu.edu.sg The ring-opening of cyclopropanols can be induced by various transition metal catalysts or single-electron transfer oxidants, leading to the formation of β-substituted ketones. nih.govmdpi.com This approach provides a direct and often fully catalytic route to these important structural motifs. nih.gov
For instance, palladium-catalyzed coupling of cyclopropanol-derived β-ketone enolates with organoboron reagents provides a chemoselective method to access β-aryl ketones. organic-chemistry.org This method is advantageous as it often proceeds under open-flask conditions and is compatible with a range of functional groups. organic-chemistry.org The catalytic cycle is proposed to involve transmetalation, migratory insertion, and protonolysis, with the palladium(II) species playing a central role in the carbon-carbon bond formation. organic-chemistry.org Similarly, cobalt-catalyzed reactions can be employed to generate β-alkenyl ketones through the coupling of cyclopropanols with alkynes. ntu.edu.sg
Construction of Diverse Molecular Architectures
The reactivity of this compound enables the synthesis of a wide variety of molecular structures, including ketones, dicarbonyl compounds, lactones, esters, and various cyclic systems.
Ketones and Dicarbonyl Compounds (e.g., β-alkenyl ketones, α-methyl substituted ketones, 1,6-diketones)
The ring-opening of cyclopropanols provides a powerful tool for the synthesis of various ketones and dicarbonyl compounds.
β-Alkenyl Ketones : Cobalt-diphosphine catalysts promote the ring-opening coupling of cyclopropanols with internal alkynes to produce β-alkenyl ketones. ntu.edu.sgresearchgate.net This reaction likely proceeds through the formation of a cobalt homoenolate intermediate. ntu.edu.sg The chemoselectivity between β-alkenylation and other reaction pathways can often be controlled by the reaction conditions, particularly the solvent. ntu.edu.sgresearchgate.net
α-Methyl Substituted Ketones : The isomerization of 1,2-disubstituted cyclopropanols can lead to the formation of α-methyl ketones. rsc.org While this can be achieved with strong bases, milder, catalytic methods using reagents like platinum, palladium, or magnesium complexes have been developed to avoid epimerization at the α-stereocenter. rsc.org Organozinc reagents can also promote the regioselective ring opening of cyclopropanols to yield α-methyl substituted ketones. arkat-usa.org
1,6-Diketones : Rhodium-catalyzed C-C activation of cyclopropanols allows for the one-step synthesis of 1,6-diketones at room temperature. nih.govacs.org This method is highly atom-economical. nih.govacs.org Additionally, iron-catalyzed oxidative ring-opening and homocoupling of cyclopropanols provides another facile route to symmetrical 1,6-diketones under mild, environmentally friendly conditions. researchgate.netncl.res.in Manganese-catalyzed ring-opening coupling reactions of cyclopropanols with enones also efficiently produce 1,6-diketones. nih.gov
Table 1: Synthesis of Ketones and Dicarbonyl Compounds from Cyclopropanols
| Target Compound | Reactant(s) | Catalyst/Reagent | Key Features |
|---|---|---|---|
| β-Alkenyl Ketones | Cyclopropanol (B106826), Alkyne | Cobalt-diphosphine | Forms cobalt homoenolate intermediate. ntu.edu.sgresearchgate.net |
| α-Methyl Substituted Ketones | 1,2-Disubstituted Cyclopropanol | Pt, Pd, or Mg complexes; Organozinc reagents | Isomerization or regioselective ring-opening. rsc.orgarkat-usa.org |
| 1,6-Diketones | Cyclopropanol | Rhodium catalyst | Room temperature C-C activation. nih.govacs.org |
| 1,6-Diketones | Cyclopropanol | Iron catalyst | Oxidative homocoupling. researchgate.netncl.res.in |
| 1,6-Diketones | Cyclopropanol, Enone | Manganese catalyst | Ring-opening coupling. nih.gov |
Lactones and Esters (e.g., γ-butyrolactones, δ-ketoesters)
Cyclopropanols are effective precursors for the synthesis of lactones and esters, which are important structural motifs in many natural products.
γ-Butyrolactones : Copper-catalyzed ring-opening cross-couplings of cyclopropanols with 2-bromo-2,2-dialkyl esters can lead to the formation of γ-butyrolactones containing all-carbon quaternary centers. nih.govacs.org Mechanistic studies suggest that the in situ formation of an α,β-unsaturated enone intermediate is crucial for this transformation. nih.govacs.org Phosphorylated cyclopropanes have also been utilized as precursors for the synthesis of α-alkylidene-γ-butyrolactones. rsc.orgresearchgate.net
δ-Ketoesters : Divergent synthesis strategies using copper-catalyzed cyclopropanol ring-opening reactions can also yield δ-ketoesters. nih.govacs.org The formation of these products can also be influenced by the reaction conditions and may proceed through different pathways, including a direct cross-coupling reaction. nih.gov
Table 2: Synthesis of Lactones and Esters from Cyclopropanols
| Target Compound | Reactant(s) | Catalyst/Reagent | Key Features |
|---|---|---|---|
| γ-Butyrolactones | Cyclopropanol, 2-Bromo-2,2-dialkyl ester | Copper catalyst | Involves an α,β-unsaturated enone intermediate. nih.govacs.org |
| α-Alkylidene-γ-butyrolactones | Phosphorylated cyclopropane | Rh(II) catalyst | Reductive ring-opening and olefination. rsc.orgresearchgate.net |
| δ-Ketoesters | Cyclopropanol, 2-Bromo-2,2-dialkyl ester | Copper catalyst | Divergent synthesis from γ-butyrolactones. nih.govacs.org |
Cyclic Compounds (e.g., cyclopentenol (B8032323) derivatives, naphthofuran derivatives, cyclobutanones)
The synthetic utility of this compound extends to the construction of various carbocyclic and heterocyclic ring systems.
Cyclopentenol Derivatives : Cobalt-catalyzed divergent coupling reactions between cyclopropanols and internal alkynes can afford multisubstituted cyclopentenol derivatives. nih.govntu.edu.sgresearchgate.net The chemoselectivity for this [3+2] annulation is highly dependent on the reaction conditions, with the solvent playing a key role. nih.govntu.edu.sg
Naphthofuran Derivatives : A zinc-catalyzed aerobic oxidative ring-opening/[3+2] cyclization cascade of cyclopropanols with bromonaphthols provides an environmentally friendly and modular approach to synthesizing naphthofuran derivatives. rsc.org
Cyclobutanones : Ring expansion of cyclopropanol derivatives through a semipinacol rearrangement is a known method for synthesizing cyclobutanones. rsc.org For example, treatment of 1-substituted cyclopropanols with an electrophilic reagent or a Lewis acid can induce this rearrangement. rsc.org Stereospecific gold(I)-catalyzed rearrangement of 1-alkynyl cyclopropanols also yields alkylidene cycloalkanones. organic-chemistry.org
Table 3: Synthesis of Cyclic Compounds from Cyclopropanols
| Target Compound | Reactant(s) | Catalyst/Reagent | Key Features |
|---|---|---|---|
| Cyclopentenol Derivatives | Cyclopropanol, Alkyne | Cobalt-diphosphine | [3+2] annulation. nih.govntu.edu.sgresearchgate.net |
| Naphthofuran Derivatives | Cyclopropanol, Bromonaphthol | Zinc catalyst | Aerobic oxidative [3+2] cyclization. rsc.org |
| Cyclobutanones | 1-Substituted Cyclopropanol | Electrophile or Lewis Acid | Semipinacol rearrangement. rsc.org |
| Alkylidene Cycloalkanones | 1-Alkynyl Cyclopropanol | Gold(I) catalyst | Stereospecific rearrangement. organic-chemistry.org |
Conjugated Enynes
A palladium-catalyzed selective C–C bond cleavage and stereoselective alkenylation between cyclopropanols, such as this compound, and 1,3-diynes offers a direct, one-step synthesis of conjugated enynes. nih.gov This method achieves exclusive formation of the mono-alkenylated product with high stereoselectivity, avoiding difunctionalization. nih.gov The reaction proceeds via a strain-driven C–C bond cleavage of the cyclopropanol followed by alkenylation. nih.gov
Table 4: Synthesis of Conjugated Enynes from this compound
| Target Compound | Reactant(s) | Catalyst/Reagent | Key Features |
|---|---|---|---|
| Conjugated Enynes | This compound, 1,3-Diyne | Palladium catalyst | Selective C-C bond cleavage and stereoselective mono-alkenylation. nih.gov |
Heterocyclic Scaffolds (e.g., phenanthridines, oxindoles)
The construction of heterocyclic scaffolds is a cornerstone of medicinal chemistry and materials science. While this compound is a versatile building block, its direct application in the synthesis of specific heterocyclic systems like phenanthridines and oxindoles is part of broader synthetic strategies.
Phenanthridines: This structural motif is found in various biologically active compounds, including DNA intercalating agents and natural alkaloids. nih.govwikipedia.org Synthetic access to phenanthridines can be achieved through several routes, including intramolecular cyclizations. nih.govrsc.org A powerful strategy for preparing phenanthridines involves tandem radical cyclization. ntu.edu.sg Research has shown that this compound can be a competent partner in such cobalt-catalyzed tandem radical cyclization reactions, which are recognized as a potent method for preparing complex structures, including the phenanthridine (B189435) framework. ntu.edu.sg
Oxindoles: The oxindole (B195798) core is a privileged scaffold present in numerous pharmaceuticals and natural products. strath.ac.uk Synthetic strategies to access this framework are numerous and often involve the cyclization of anilide precursors or the oxidation of indoles. strath.ac.ukrsc.org For instance, palladium-catalyzed intramolecular C–H alkenylation of N-cinnamoylanilines provides a direct route to 3-alkylideneoxindoles. rsc.org Another approach involves the oxidation of 2-BMIDA indoles, which, after conversion to a potassium trifluoroborate (BF3K) salt, can be readily oxidized to the corresponding oxindole. strath.ac.uk While this compound is a valuable γ-keto radical precursor, its specific and direct use for the primary synthesis of the oxindole ring itself is not extensively documented in the surveyed literature. However, its role in building complex side chains that could be appended to a pre-existing oxindole core remains a possibility within broader synthetic designs.
Integration into Complex Molecule Synthesis Strategies
The unique reactivity of this compound, stemming from the inherent strain in its three-membered ring, makes it an attractive intermediate for the synthesis of complex molecules. Its ability to act as a precursor to β-aryl ketyl radicals upon C–C bond cleavage allows for its integration into various carbon-carbon bond-forming strategies.
One of the key applications of this compound is in palladium-catalyzed reactions that leverage its ring strain. Through selective C–C bond cleavage, it can undergo stereoselective alkenylation with 1,3-diynes to produce conjugated 1,3-enynes. semanticscholar.org These enyne motifs are valuable structural units found in natural products and pharmaceuticals. The reaction demonstrates high functional group tolerance and, significantly, achieves exclusive mono-alkenylation, avoiding difunctionalization products. semanticscholar.org
Below is a table summarizing the palladium-catalyzed alkenylation of various 1,3-diynes with this compound.
| 1,3-Diyne Substrate (2) | Catalyst | Solvent | Temperature (°C) | Product | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 1,4-Diphenylbuta-1,3-diyne | Pd(PPh3)4 | Toluene | 100 | (E)-1,4-Diphenyl-3-phenethylbut-3-en-1-yne | 56 | semanticscholar.org |
| 1-Phenyl-4-(p-tolyl)buta-1,3-diyne | Pd(PPh3)4 | Toluene | 100 | (E)-1-Phenyl-3-phenethyl-4-(p-tolyl)but-3-en-1-yne | 85 | semanticscholar.org |
| 1-(4-Methoxyphenyl)-4-phenylbuta-1,3-diyne | Pd(PPh3)4 | Toluene | 100 | (E)-1-(4-Methoxyphenyl)-4-phenyl-3-phenethylbut-3-en-1-yne | 89 | semanticscholar.org |
| 1-(4-Chlorophenyl)-4-phenylbuta-1,3-diyne | Pd(PPh3)4 | Toluene | 100 | (E)-1-(4-Chlorophenyl)-4-phenyl-3-phenethylbut-3-en-1-yne | 78 | semanticscholar.org |
Furthermore, this compound is utilized in tandem radical cyclization strategies. These reactions are powerful tools for rapidly building molecular complexity, allowing for the formation of multiple rings in a single step. ntu.edu.sg For example, a cobalt-catalyzed reductive dimerization and a manganese-mediated tandem radical cyclization have been developed where this compound reacts smoothly with various enones to give the desired products in good to excellent yields. ntu.edu.sg This highlights its utility in constructing polycyclic systems relevant to natural product synthesis. ntu.edu.sgsioc-journal.cn
The following table showcases the results of a manganese-mediated tandem radical cyclization using this compound.
| Enone Substrate | Product Yield (%) | Reference |
|---|---|---|
| (E)-3-Methyl-4-phenylbut-3-en-2-one | 81 | ntu.edu.sg |
| (E)-1,3-Diphenylprop-2-en-1-one | 85 | ntu.edu.sg |
| (E)-1-(4-Methoxyphenyl)-3-phenylprop-2-en-1-one | 82 | ntu.edu.sg |
| (E)-1-(Thiophen-2-yl)-3-phenylprop-2-en-1-one | 75 | ntu.edu.sg |
Applications in Stereoselective Synthesis
Stereoselective synthesis, the ability to preferentially form one stereoisomer over another, is crucial in modern organic chemistry, particularly for the synthesis of bioactive molecules. ddugu.ac.in this compound has proven to be a valuable component in reactions where controlling the stereochemical outcome is essential.
A prime example is the palladium-catalyzed C–C bond cleavage and alkenylation with 1,3-diynes, which proceeds with high stereoselectivity to furnish 1,3-enyne derivatives. semanticscholar.org The reaction exclusively yields the mono-alkenylated adduct, demonstrating excellent control over both reactivity and the spatial arrangement of the newly formed double bond. This stereocontrol is critical as the biological activity and physical properties of the resulting enynes are dependent on their geometry. semanticscholar.org Mechanistic studies, including DFT calculations, have been performed to understand the atomic-level details of the catalytic process and the origins of this stereoselectivity. semanticscholar.org
The inherent structure of this compound can also influence the stereochemical outcome in radical reactions. In tandem radical cyclizations, the stereochemistry of the final polycyclic product is influenced by the stereoselective formation of intermediate radical species and their subsequent cyclization pathways. The ability to generate specific stereoisomers is a key advantage of using defined precursors like this compound in these complex transformations. ntu.edu.sg While the term "asymmetric induction" refers to the formation of an excess of one enantiomer from an achiral or racemic substrate, stereoselectivity more broadly covers the preferential formation of any stereoisomer (enantiomer or diastereomer). archive.org The reactions involving this compound often fall under the category of diastereoselectivity, where one diastereomer is favored in the product mixture.
Future Research Directions and Emerging Trends
Expansion of Substrate Scope and Reaction Generality
The versatility of 1-benzylcyclopropan-1-ol as a synthetic intermediate is directly linked to the breadth of substrates with which it can react. Current research is focused on expanding this scope to include a wider variety of electronically and sterically diverse reaction partners, thereby enhancing the molecular complexity that can be achieved from this readily accessible starting material.
Recent advancements have demonstrated the successful coupling of this compound and its derivatives with a range of substrates under different catalytic systems. In one notable example, a palladium-catalyzed C–C bond activation and stereoselective alkenylation between cyclopropanols and 1,3-diynes was developed. rsc.org This protocol was found to be highly tolerant of various functional groups on both the cyclopropanol and the diyne. For instance, this compound derivatives bearing electron-donating (e.g., -OMe) or electron-withdrawing (e.g., -F, -Cl, -CF3) groups on the phenyl ring all participated effectively in the reaction. rsc.org The study also successfully employed sterically hindered cyclopropanols, such as those with adamantane (B196018) substituents, showcasing the robustness of the method. rsc.org
Similarly, a copper-catalyzed allylation of cyclopropanols with Morita-Baylis-Hillman (MBH) alcohols has been reported, where this compound proved to be a competent coupling partner. rsc.orgnih.gov This reaction also exhibited a broad substrate scope, accommodating both electron-withdrawing and electron-donating groups on the phenyl ring of this compound. rsc.orgnih.gov The generality of the reaction was further demonstrated by the successful use of various substituted MBH alcohols. rsc.orgnih.gov
The table below summarizes the scope of selected reactions involving derivatives of this compound, highlighting the diversity of substituents that are tolerated.
| Catalyst System | This compound Derivative Substituent | Coupling Partner | Product Type | Reference |
| Pd(PPh₃)₄ / PCy₃ | -H, -Me, -OMe, -F, -Cl, -CF₃ | Aryl-substituted 1,3-diynes | Conjugated enynes | rsc.org |
| Uracil-Cu(I) | -H, Electron-withdrawing groups, Electron-donating groups | Morita-Baylis-Hillman alcohols | δ,ε-unsaturated ketones | rsc.orgnih.gov |
Future efforts in this area are likely to focus on introducing new classes of coupling partners, such as different types of electrophiles and nucleophiles, under various catalytic conditions (e.g., palladium, copper, rhodium). The goal is to further broaden the range of molecular architectures that can be accessed from this compound, making it an even more powerful tool for the synthesis of complex organic molecules.
Rational Design of Reactions Based on Computational Predictions
The use of computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool for understanding and predicting the reactivity of this compound. By modeling reaction pathways and transition states, researchers can gain valuable insights into reaction mechanisms, which in turn allows for the rational design of new and improved synthetic methods.
Computational studies have been instrumental in elucidating the mechanisms of metal-catalyzed reactions involving this compound. For example, DFT calculations were employed to investigate the palladium-catalyzed reaction with 1,3-diynes. rsc.orgresearchgate.net These calculations supported a mechanism involving the oxidative addition of the cyclopropanol C-C bond to the palladium center and identified the ring-opening of the cyclopropanol as the rate-determining step. rsc.org This type of detailed mechanistic understanding is crucial for optimizing reaction conditions and for designing more efficient catalysts.
In another study, the Rh-catalyzed C-C activation of this compound to form a 1,6-diketone was investigated using DFT. researchgate.net Such computational explorations can predict the feasibility of proposed reaction pathways and guide experimental efforts towards promising new transformations.
Furthermore, computational tools are being developed to predict the regioselectivity of reactions, a critical aspect in the synthesis of complex molecules. chemrxiv.orgchemrxiv.orgrsc.orgrsc.orgmdpi.com While not always applied specifically to this compound, these emerging methods hold significant promise for designing highly selective reactions involving this substrate. By predicting which of several possible reaction sites is most likely to react, chemists can design experiments with a higher probability of success, saving time and resources.
The synergy between experimental work and computational prediction represents a powerful paradigm in modern organic chemistry. chemrxiv.org For this compound, this approach is expected to lead to the discovery of novel reactions with high efficiency and selectivity. The table below outlines how computational predictions are guiding the rational design of reactions for this compound.
| Computational Method | Area of Investigation | Insights Gained / Predictive Power | Reference |
| Density Functional Theory (DFT) | Pd-catalyzed alkenylation | Elucidation of the reaction mechanism, identification of the rate-determining step (ring-opening of cyclopropanol). | rsc.orgresearchgate.net |
| Density Functional Theory (DFT) | Rh-catalyzed C-C activation | Investigation of the reaction pathway for the formation of 1,6-diketones. | researchgate.net |
| Density Functional Theory (DFT) | Cu-catalyzed allylation | Investigation of the reaction mechanism and energetic parameters. | nih.gov |
| General Computational Models | Regioselectivity Prediction | Potential to predict the outcome of reactions with multiple potential reaction sites, enabling rational design of selective transformations. | chemrxiv.orgchemrxiv.orgrsc.org |
As computational methods become more powerful and accessible, their role in guiding the exploration of this compound chemistry will undoubtedly expand. This will accelerate the discovery of new reactions and solidify the position of this compound as a versatile and valuable building block in the synthetic chemist's toolbox.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-Benzylcyclopropan-1-ol, and how can reaction conditions be optimized for academic-scale synthesis?
- Methodology : Common methods include cyclopropanation via Simmons-Smith reactions or transition-metal-catalyzed ring-opening of strained cyclopropane precursors. Optimize reaction parameters (e.g., temperature, solvent polarity, catalyst loading) using Design of Experiments (DoE) to maximize yield. For example, catalytic hydrogenation of benzyl-substituted cyclopropane precursors under inert atmospheres (e.g., argon) may reduce side reactions .
- Characterization : Confirm structure via H/C NMR (e.g., cyclopropane ring protons at δ 0.5–1.5 ppm) and high-resolution mass spectrometry (HRMS). Cross-validate with PubChem or EPA Chemical Dashboard entries for analogous cyclopropanol derivatives .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Safety Measures : Use fume hoods, nitrile gloves, and flame-resistant lab coats. Store in airtight containers away from ignition sources (per NFPA guidelines). Refer to Safety Data Sheets (SDS) for structurally similar compounds (e.g., 2-Benzylideneheptan-1-ol) for emergency response templates .
Q. How can researchers validate the purity of this compound, and what analytical methods are recommended?
- Analytical Workflow :
- Chromatography : HPLC with UV detection (λ ~254 nm) or GC-MS with polar capillary columns (e.g., DB-WAX) to separate cyclopropanol derivatives.
- Spectroscopy : FT-IR for hydroxyl stretching (~3200–3600 cm) and cyclopropane ring vibrations.
- Quantitative Analysis : Titration (e.g., Karl Fischer for water content) and differential scanning calorimetry (DSC) for melting point consistency .
Advanced Research Questions
Q. How does the electronic structure of the cyclopropane ring influence the reactivity of this compound in nucleophilic substitution reactions?
- Mechanistic Insight : The cyclopropane ring’s angle strain increases electron density at the hydroxyl-bearing carbon, enhancing susceptibility to nucleophilic attack. Use density functional theory (DFT) calculations (e.g., Gaussian 16) to map electrostatic potential surfaces. Validate with kinetic studies under varying solvents (polar aprotic vs. protic) .
Q. What experimental strategies can resolve contradictions in reported stability data for this compound under acidic or oxidative conditions?
- Conflict Resolution :
- Accelerated Stability Testing : Expose the compound to controlled stressors (e.g., HO, HCl) and monitor degradation via LC-MS.
- Statistical Analysis : Apply ANOVA to compare degradation rates across studies, accounting for variables like impurity profiles or storage conditions.
- Replication : Reproduce conflicting experiments with standardized protocols (e.g., USP guidelines for pH adjustment) .
Q. How can this compound serve as a chiral building block in enantioselective synthesis?
- Stereochemical Control : Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Sharpless epoxidation conditions) to induce stereoselectivity. Characterize enantiomeric excess (ee) via chiral HPLC or polarimetry. Reference analogous cyclopropanol derivatives in medicinal chemistry literature for scaffold design .
Q. What interdisciplinary approaches are needed to investigate the biological activity of this compound, particularly its enzyme interaction profiles?
- Method Integration :
- In Silico Screening : Molecular docking (AutoDock Vina) to predict binding affinity with target enzymes (e.g., cytochrome P450).
- In Vitro Assays : Fluorescence-based enzymatic inhibition assays (e.g., Förster resonance energy transfer (FRET)) to validate computational predictions.
- Metabolite Tracking : C-labeled studies to map metabolic pathways in cell cultures .
Methodological Resources
- Literature Validation : Use EPA-recommended databases (e.g., STN International, CAS) for systematic reviews and term standardization .
- Foundational Techniques : Refer to textbooks like Chemistry: Principles and Reactions (Masterton/Hurley) for reaction mechanisms and Principles of Instrumental Analysis (Skoog et al.) for advanced spectroscopy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
